13-(Thiophen-2-yl)-1,8,12-triazatricyclo[7.4.0.0,2,7]trideca-2,4,6,8-tetraene
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Overview
Description
13-(Thiophen-2-yl)-1,8,12-triazatricyclo[7400,2,7]trideca-2,4,6,8-tetraene is a complex organic compound characterized by its unique tricyclic structure, which includes a thiophene ring and three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 13-(Thiophen-2-yl)-1,8,12-triazatricyclo[7.4.0.0,2,7]trideca-2,4,6,8-tetraene typically involves multi-step organic reactions. One common method includes the cyclization of precursor molecules under specific conditions to form the tricyclic core. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and reduce costs. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to achieve efficient large-scale production .
Chemical Reactions Analysis
Types of Reactions
13-(Thiophen-2-yl)-1,8,12-triazatricyclo[7.4.0.0,2,7]trideca-2,4,6,8-tetraene can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol derivatives .
Scientific Research Applications
13-(Thiophen-2-yl)-1,8,12-triazatricyclo[7.4.0.0,2,7]trideca-2,4,6,8-tetraene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors
Mechanism of Action
The mechanism of action of 13-(Thiophen-2-yl)-1,8,12-triazatricyclo[7.4.0.0,2,7]trideca-2,4,6,8-tetraene involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-5-(thiophen-2-yl)-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraene
- 3-Chloro-5-(pyrazin-2-yl)-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraene
Uniqueness
What sets 13-(Thiophen-2-yl)-1,8,12-triazatricyclo[7.4.0.0,2,7]trideca-2,4,6,8-tetraene apart from similar compounds is its unique tricyclic structure and the presence of the thiophene ring. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in materials science and medicinal chemistry .
Properties
Molecular Formula |
C14H13N3S |
---|---|
Molecular Weight |
255.34 g/mol |
IUPAC Name |
1-thiophen-2-yl-1,2,3,4-tetrahydropyrimido[1,6-a]benzimidazole |
InChI |
InChI=1S/C14H13N3S/c1-2-5-11-10(4-1)16-13-7-8-15-14(17(11)13)12-6-3-9-18-12/h1-6,9,14-15H,7-8H2 |
InChI Key |
AVRUDJDRFKBSQO-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(N2C1=NC3=CC=CC=C32)C4=CC=CS4 |
Origin of Product |
United States |
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